2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol
Description
2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is a tertiary alcohol featuring a dimethylamino-substituted phenyl ring and a branched alkyl chain. This functional group may influence solubility, reactivity, and biological activity, as seen in pharmaceuticals like droloxifene, which contains a dimethylaminoethoxy phenyl moiety .
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)13(3,15)11-7-6-8-12(9-11)14(4)5/h6-10,15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDCOQXZUMICMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize waste and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs include:
Key Observations:
- The dimethylamino group in the target compound likely increases polarity and water solubility compared to 2-Methyl-3-phenylbutan-2-ol .
- The aromatic ring enhances molecular weight and boiling point relative to aliphatic analogs like 3,3-Dimethyl-2-butanol .
Biological Activity
2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which includes a dimethylamino group and a butanol moiety, suggests a range of interactions with biological targets, making it a candidate for further research into its therapeutic applications.
The compound's chemical structure can be represented as follows:
This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are relevant for its synthesis and functionalization in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. This modulation can lead to alterations in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that compounds with similar structures may exhibit significant anticancer activities. For instance, studies have shown that certain derivatives of dimethylamino-substituted phenols can inhibit tumor growth by interacting with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells.
Neuropharmacological Effects
The dimethylamino group is known to enhance the lipophilicity of compounds, potentially allowing them to cross the blood-brain barrier. This property could position this compound as a candidate for neuropharmacological applications.
- Research Findings : Compounds with similar dimethylamino substitutions have shown promise in modulating dopamine receptors, which are critical targets in treating neurological disorders such as schizophrenia and Parkinson's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | IC50 (nM) | Activity Type |
|---|---|---|---|
| 3-(Dimethylamino)phenol | Structure | 10 - 100 | Anticancer |
| N,N-Dimethyl-3-aminophenol | Structure | 5 - 50 | Neuropharmacological |
| 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol | Structure | Not specified | Enzyme interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
